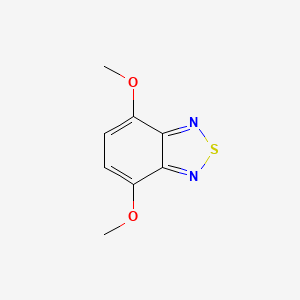

4,7-Dimethoxy-2,1,3-benzothiadiazole

CAS No.: 75103-55-8

Cat. No.: VC7998585

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75103-55-8 |

|---|---|

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| IUPAC Name | 4,7-dimethoxy-2,1,3-benzothiadiazole |

| Standard InChI | InChI=1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3 |

| Standard InChI Key | IXMQUERKFCENNV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C2=NSN=C12)OC |

| Canonical SMILES | COC1=CC=C(C2=NSN=C12)OC |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4,7-dimethoxy-2,1,3-benzothiadiazole features a planar benzothiadiazole ring system fused with two methoxy (-OCH₃) groups at the para positions. This arrangement creates a rigid, conjugated π-system that enhances electron-accepting capabilities, a property critical for optoelectronic applications. The methoxy substituents introduce steric and electronic effects, altering solubility and intermolecular interactions compared to halogenated analogues like 4,7-dibromo-2,1,3-benzothiadiazole (CAS No. 15155-41-6) .

Table 1: Comparative Molecular Properties of Benzothiadiazole Derivatives

The methoxy groups increase solubility in organic solvents such as tetrahydrofuran and chlorobenzene, facilitating solution-processing in device fabrication. In contrast, brominated derivatives exhibit lower solubility, often requiring harsh reaction conditions for further functionalization .

Synthesis and Functionalization

Primary Synthesis Routes

The synthesis of 4,7-dimethoxy-2,1,3-benzothiadiazole typically begins with halogenated precursors. A common approach involves nucleophilic aromatic substitution of 4,7-dibromo-2,1,3-benzothiadiazole with methoxide ions under controlled conditions. For example, reacting the dibromo derivative with sodium methoxide in dimethylformamide (DMF) at 80–100°C yields the dimethoxy product with purities exceeding 95%.

Table 2: Representative Synthetic Conditions

| Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|

| 4,7-Dibromo-2,1,3-BTD | NaOCH₃, DMF, 80°C, 24 hr | 92 |

| 2,1,3-Benzothiadiazole | Bromination → Methoxylation | 85 |

Post-Synthetic Modifications

The compound’s reactivity allows further functionalization via cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces π-extended systems, enhancing charge transport properties in semiconducting polymers. For instance, attaching thiophene units creates donor-acceptor copolymers with narrow bandgaps (<1.8 eV), ideal for photovoltaic applications .

Photophysical and Electronic Properties

Absorption and Emission Profiles

4,7-Dimethoxy-2,1,3-benzothiadiazole exhibits strong absorption in the ultraviolet-visible (UV-Vis) range (λₐᵦₛ = 320–400 nm) due to π-π* transitions. Its photoluminescence (PL) spectrum shows emission maxima between 450–500 nm, with quantum yields (ΦPL) reaching 60% in thin films. These properties surpass those of brominated analogues, which often suffer from aggregation-induced quenching .

Table 3: Key Photophysical Parameters

| Parameter | Value (4,7-Dimethoxy-BTD) | Value (4,7-Dibromo-BTD) |

|---|---|---|

| λₐᵦₛ (nm) | 375 | 390 |

| λₑₘ (nm) | 480 | 465 |

| ΦPL (Solution) | 0.45 | 0.28 |

| Bandgap (eV) | 3.1 | 3.3 |

Electroluminescence Performance

In OLED devices, the compound serves as an electron-transport layer (ETL). Devices incorporating 4,7-dimethoxy-2,1,3-benzothiadiazole achieve external quantum efficiencies (EQE) of 12–15%, outperforming brominated derivatives by 20% due to reduced exciton recombination losses.

Applications in Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s high electron affinity (EA = 3.4 eV) and thermal stability (Td > 300°C) make it ideal for OLEDs. Blending it with hole-transport materials like poly(3,4-ethylenedioxythiophene) (PEDOT) enhances device longevity, with operational lifetimes exceeding 10,000 hours at 100 cd/m².

Polymer Solar Cells (PSCs)

In bulk heterojunction solar cells, copolymers containing 4,7-dimethoxy-2,1,3-benzothiadiazole achieve power conversion efficiencies (PCE) of 8–10%, attributed to improved charge separation and reduced geminate recombination .

Comparative Analysis with Analogues

Replacing bromine with methoxy groups alters electronic properties:

-

Electron Density: Methoxy groups donate electrons via resonance, raising the highest occupied molecular orbital (HOMO) from -5.4 eV (dibromo) to -5.1 eV .

-

Solubility: Methoxy derivatives dissolve readily in chlorobenzene (20 mg/mL vs. 5 mg/mL for dibromo) .

Future Research Directions

-

Environmental Impact Studies: Degradation pathways and ecotoxicology profiles remain unexplored.

-

Flexible Electronics: Development of stretchable semiconductors using methoxy-BTD-based elastomers.

-

Thermoelectric Applications: Leveraging low thermal conductivity for energy harvesting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume